molecular formula C10H12O2 B11776803 2-Phenyltetrahydrofuran-2-ol

2-Phenyltetrahydrofuran-2-ol

Cat. No.: B11776803
M. Wt: 164.20 g/mol
InChI Key: LIJWISKKUYTNCX-UHFFFAOYSA-N
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Description

2-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2. It belongs to the class of tetrahydrofurans, which are cyclic ethers containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the reduction of 4,5-dihydro-5-phenyl-2(3H)-furanone using diisobutylaluminium hydride in toluene at low temperatures . Another method includes the preparation of 2-methyl-2-phenyltetrahydrofuran in water using organolithium reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Grignard reagents and organolithium compounds in controlled environments is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diisobutylaluminium hydride for reduction, organolithium reagents for nucleophilic substitution, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .

Mechanism of Action

The mechanism of action of 2-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyltetrahydrofuran-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-phenyloxolan-2-ol

InChI

InChI=1S/C10H12O2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

LIJWISKKUYTNCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CC=CC=C2)O

Origin of Product

United States

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